molecular formula C17H23BN2O2 B1407853 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1415825-06-7

1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1407853
M. Wt: 298.2 g/mol
InChI Key: HTJCZSQAANUZFD-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as 3M4T-1,3,2-Dioxaborolane, is a synthetic pyrazole derivative that has potential applications in research, particularly in the fields of biochemistry and physiology. 3M4T-1,3,2-Dioxaborolane is a highly versatile compound that can be used in a variety of laboratory experiments and has a wide range of potential applications in the scientific research field.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is noted for its role as an organic intermediate, combining a pyrazole heterocycle with a borate functional group. Its synthesis involves nucleophilic substitution reactions. The structural confirmation is achieved using various spectroscopic methods like FTIR, 1H, 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and Density Functional Theory (DFT) calculations. These studies affirm the accuracy of the molecular structures optimized by DFT with those determined by X-ray single crystal diffraction. The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated, revealing insights into molecular structure characteristics and conformations (Yang et al., 2021).

Synthesis of Biological Intermediates

The compound is recognized as a critical intermediate in synthesizing biologically active compounds. For example, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the production of crizotinib, a drug used in cancer treatment. The synthesis route involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The efficiency of the synthesis process is also highlighted, with a total yield of the steps reported (Kong et al., 2016).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-13-7-6-8-14(9-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJCZSQAANUZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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